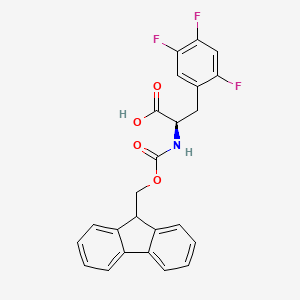

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

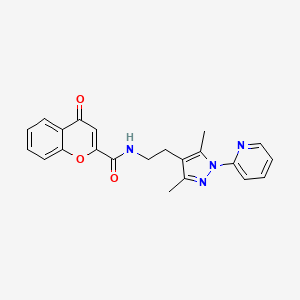

Overview

Description

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H18F3NO4 and its molecular weight is 441.406. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

- Synthesis of Thiazole-4-carboxylic Acid : This compound is used in synthesizing 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, offering a high yield and demonstrating the versatility of the compound in chemical synthesis (Le & Goodnow, 2004).

- Development of Dipeptidyl Ureas : It plays a role in synthesizing 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates, which are used as building blocks for several dipeptidyl urea esters (Babu & Kantharaju, 2005).

Photophysical Research and Imaging

- Photophysics and Bioimaging : It's utilized in studying the photophysical characterization and bioimaging applications, particularly in the context of integrin-targeting probes (Morales et al., 2010).

Material Science and Catalysis

- Synthesis of Manganese(II) Complexes : The compound aids in synthesizing manganese carboxylates with unique chainlike structures, which are of interest in material science and catalysis (Tang et al., 2016).

Medical Imaging

- Brain Tumor Imaging : It is instrumental in synthesizing amino acid derivatives for positron emission tomography (PET) imaging of brain tumors (McConathy et al., 2010).

Crystallography and Structural Analysis

- Crystal Structure Studies : The compound contributes to the understanding of noncovalent interactions and supramolecular features in crystal structures of amino acids (Bojarska et al., 2020).

Organic Synthesis and Chemical Reactions

- Synthesis of Active Esters : This compound has been shown to be a useful reagent in synthesizing various active esters of amino acids, demonstrating its utility in organic synthesis (Tantry & Babu, 2003).

Electronics and Light Emitting Materials

- Electrophosphorescence Applications : The compound is used in synthesizing iridium complexes for electrophosphorescent materials, which are useful in electronic applications (Zhang et al., 2016).

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

Fmoc-D-2,4,5-Trifluorophenylalanine is a derivative of phenylalanine, an essential amino acid. The Fmoc group, or 9-fluorenylmethoxycarbonyl group, is a base-labile protecting group used in peptide synthesis .

Biochemical Pathways

Given its use in peptide synthesis, it is likely involved in the formation of peptide bonds and the assembly of amino acids into peptides or proteins .

Result of Action

Given its role in peptide synthesis, it likely contributes to the formation of peptide bonds and the assembly of amino acids into peptides or proteins .

Action Environment

It is known that the compound should be stored at 0-8°c , suggesting that temperature may affect its stability.

Biochemical Analysis

Biochemical Properties

Fluorinated phenylalanines have been incorporated into various proteins and enzymes, influencing aspects such as protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

Cellular Effects

Fluorinated amino acids have been shown to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

Molecular Mechanism

Fluorinated amino acids have been shown to play an important role as potential enzyme inhibitors as well as therapeutic agents .

Temporal Effects in Laboratory Settings

Fluorinated amino acids have been shown to increase the catabolic stability of proteins, especially in therapeutic proteins and peptide-based vaccines .

Dosage Effects in Animal Models

Fluorinated amino acids have been shown to have considerable industrial and pharmaceutical potential .

Metabolic Pathways

Fluorinated amino acids have been shown to influence metabolic properties of membrane permeability and reactivity .

Transport and Distribution

Fluorinated amino acids have been shown to influence the properties of peptides and proteins, including aspects of protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

Subcellular Localization

Fluorinated amino acids have been shown to influence the properties of peptides and proteins, including aspects of protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3NO4/c25-19-11-21(27)20(26)9-13(19)10-22(23(29)30)28-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18,22H,10,12H2,(H,28,31)(H,29,30)/t22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHKXQSXDLBLDX-JOCHJYFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-pyrazol-1-ylmethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2438380.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B2438381.png)

![N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2438384.png)

![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2438390.png)

![(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2438391.png)

![9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione](/img/structure/B2438394.png)